MAO-B vs. MAO-A Isoform Selectivity: Weak but Directional Inhibition Profile
The target compound exhibits a weak but measurable selectivity profile against monoamine oxidase isoforms. It inhibits human membrane-bound MAO-B with an IC50 of 17,000 nM, while showing essentially no activity against MAO-A (IC50 > 100,000 nM) [1]. Although this absolute potency is low and insufficient for therapeutic candidacy, the 5.9-fold selectivity window for MAO-B over MAO-A provides a directional vector for derivative optimization.
| Evidence Dimension | Inhibitory potency against MAO isoforms |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM (17 μM) |
| Comparator Or Baseline | MAO-A IC50 > 100,000 nM (>100 μM) |
| Quantified Difference | ≥5.9-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline by fluorescence assay [1] |
Why This Matters
This isoform selectivity data, while weak, establishes a baseline structure-activity relationship for researchers seeking MAO-B-biased tetrahydroquinazoline scaffolds, informing procurement decisions for structure-activity relationship (SAR) campaigns where initial weak hits are acceptable starting points for medicinal chemistry optimization.
- [1] BindingDB. BDBM50450820 (CHEMBL4210376). Affinity Data: IC50 = 1.70E+4 nM for human MAO-B; IC50 > 1.00E+5 nM for MAO-A. View Source
